molecular formula C15H15ClFN5OS B2620112 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1014093-01-6

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No. B2620112
CAS RN: 1014093-01-6
M. Wt: 367.83
InChI Key: SJDQLZJMCDNVLM-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H15ClFN5OS and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

1,2,4-Triazole derivatives, including structures similar to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities. Research by Kravchenko (2018) explored the synthesis and bioactivity of new 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, showcasing their potential as diuretic substances. The study highlighted the impact of substituents like 2-chloro-6-fluorobenzyl on the diuretic effectiveness of these compounds, indicating a structure-activity relationship that could be relevant for compounds with similar structures (Kravchenko, 2018).

Structural Analysis and Interactions

Triazole derivatives are also studied for their unique chemical and physical properties, which are essential in the development of new materials and pharmaceuticals. Ahmed et al. (2020) conducted a comprehensive analysis of ethyl 2-triazolyl-2-oxoacetate derivatives, including their synthesis, spectroscopic, and X-ray characterization. Their research provides insights into the π-hole tetrel bonding interactions, critical for understanding the molecular interactions and stability of triazole-based compounds (Ahmed et al., 2020).

Enzyme Inhibition and Potential Therapeutic Applications

Compounds structurally related to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole have been explored for their enzyme inhibition properties, which could lead to potential therapeutic applications. Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a similar triazole structure and investigated their lipase and α-glucosidase inhibition. This research could provide a basis for developing new drugs targeting metabolic disorders, showcasing the therapeutic potential of triazole derivatives (Bekircan et al., 2015).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5OS/c1-21-7-9(14(20-21)23-3)13-18-19-15(22(13)2)24-8-10-11(16)5-4-6-12(10)17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDQLZJMCDNVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

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